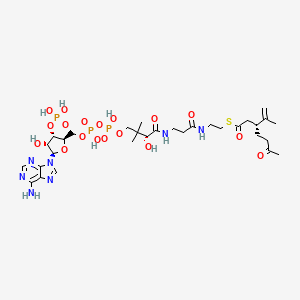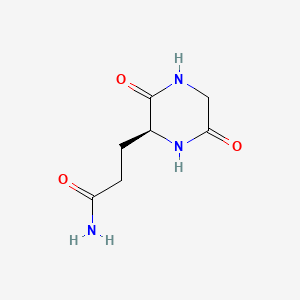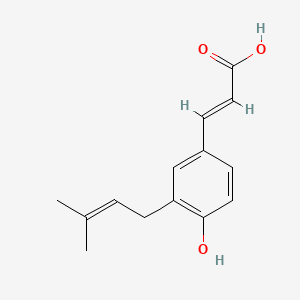
Drupanin
描述
Drupanin is a prenylated cinnamic acid derivative with the chemical formula C14H16O3 . It is a naturally occurring compound found in Brazilian green propolis, a resinous substance produced by honeybees from plant materials. This compound is known for its various biological activities and potential therapeutic applications .
准备方法
合成路线及反应条件
德鲁帕宁可以通过肉桂酸衍生物的异戊烯基化合成。该过程涉及肉桂酸与异戊烯基溴在碱(如碳酸钾)存在下的反应。 该反应通常在二甲基甲酰胺 (DMF) 等有机溶剂中于高温下进行 .
工业生产方法
德鲁帕宁的工业生产涉及巴西绿蜂胶的提取,然后进行纯化过程。蜂胶首先进行乙醇提取,以获得粗提物。 然后使用柱色谱分离该提取物,以分离德鲁帕宁以及其他异戊烯基肉桂酸衍生物 .
化学反应分析
反应类型
德鲁帕宁会发生各种化学反应,包括:
氧化: 德鲁帕宁可以被氧化形成相应的醌。
还原: 德鲁帕宁的还原可以生成二氢衍生物。
取代: 德鲁帕宁的芳香环上可以发生亲电取代反应.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 溴或硝酸等试剂可用于亲电取代反应.
形成的主要产物
氧化: 形成醌。
还原: 形成二氢衍生物。
取代: 形成溴化或硝化衍生物.
科学研究应用
德鲁帕宁具有广泛的科学研究应用:
化学: 用作合成其他生物活性化合物的先驱。
生物学: 研究其对细胞过程和酶抑制作用。
医学: 研究其潜在的抗癌、抗炎和抗菌特性。
工业: 用于开发天然保健产品和补充剂
作用机制
德鲁帕宁主要通过抑制酶醛酮还原酶家族 1 成员 C3 (AKR1C3) 发挥作用。该酶参与类固醇和前列腺素的代谢。 通过抑制 AKR1C3,德鲁帕宁可以调节各种生物途径,包括与癌细胞增殖和炎症相关的途径 .
相似化合物的比较
德鲁帕宁经常与其他异戊烯基肉桂酸衍生物进行比较,例如:
- 蜂胶素 C
- 巴氏香草素
- 对香豆酸
独特性
德鲁帕宁的独特性在于其对 AKR1C3 的选择性抑制,这使其成为抗癌研究的有希望的候选者。 与蜂胶素 C 和巴氏香草素不同,德鲁帕宁已显示出对乳腺癌细胞的特定活性 .
类似化合物
- 蜂胶素 C: 以其抗炎和抗癌特性而闻名。
- 巴氏香草素: 具有抗菌和抗炎活性。
- 对香豆酸: 常见于各种植物中,具有抗氧化特性 .
属性
IUPAC Name |
(E)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-10(2)3-6-12-9-11(4-7-13(12)15)5-8-14(16)17/h3-5,7-9,15H,6H2,1-2H3,(H,16,17)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKNHDLUFBYIQN-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C=CC(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318722 | |
| Record name | Drupanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53755-58-1 | |
| Record name | Drupanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53755-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053755581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Drupanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


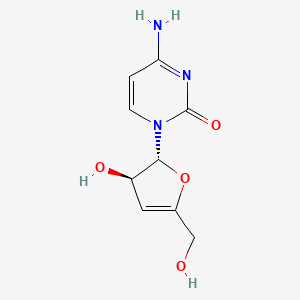
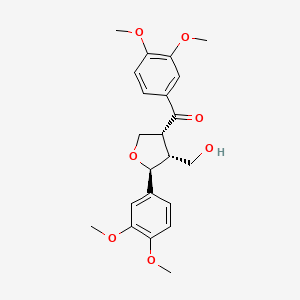
![[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-(2-ethylphenyl)carbamate;hydrochloride](/img/structure/B1242560.png)

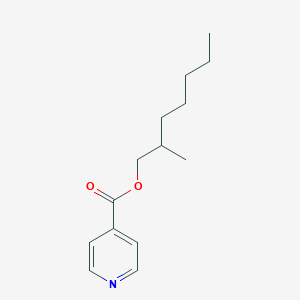
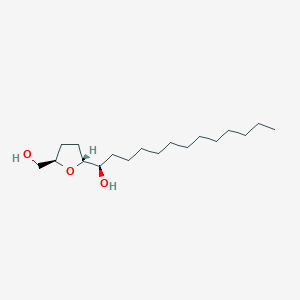
![3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol](/img/structure/B1242564.png)
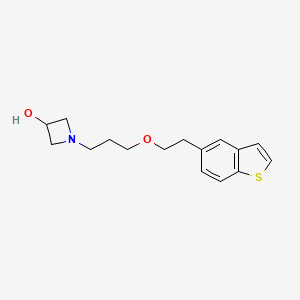


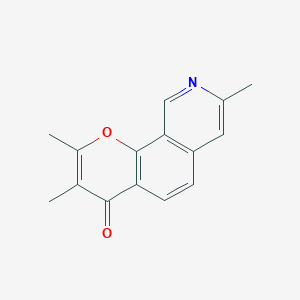
![[hydroxy(phenyl)methyl]succinyl-CoA](/img/structure/B1242575.png)
